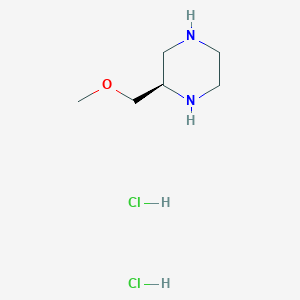

(2R)-2-(methoxymethyl)piperazine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-2-(methoxymethyl)piperazine;dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is characterized by the presence of a methoxymethyl group attached to the piperazine ring, which can influence its chemical properties and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(methoxymethyl)piperazine;dihydrochloride typically involves the reaction of piperazine with methoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-(methoxymethyl)piperazine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The methoxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogenating agents (e.g., bromine or chlorine) or alkylating agents (e.g., methyl iodide).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-2-(methoxymethyl)piperazine dihydrochloride is a piperazine derivative with potential applications as an anti-inflammatory agent and CXCR3 receptor modulator . Piperazine derivatives have been explored for various pharmaceutical indications, including use as cardiotonic, neurotropic, and anti-inflammatory agents .

Anti-Inflammatory Agents

- Piperazine derivatives, including acyl piperazine derivatives, have demonstrated anti-inflammatory properties by inhibiting chemokines like MIP-1α and RANTES, which are involved in leukocyte migration and activation during inflammation .

- These derivatives may be useful in treating inflammatory disorders in humans .

CXCR3 Receptor Modulators

- (R)-2-methyl-piperazine derivatives, a class of compounds related to (2R)-2-(methoxymethyl)piperazine dihydrochloride, can act as CXCR3 receptor modulators .

- CXCR3 receptors are G-protein coupled receptors that bind to inflammatory chemokines, guiding leukocyte trafficking during inflammation .

- Modulating the CXCR3 axis may be beneficial in treating autoimmune and inflammatory disorders such as rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, and lupus .

Pharmaceutical Applications

- Piperazine derivatives have been investigated for various pharmaceutical applications, such as central nervous system depressants and treatments for Alzheimer's disease and diseases of immunological origin .

- They have also been explored as tachykinin antagonists for treating inflammatory diseases like rheumatoid arthritis and osteoarthritis, as well as potential neurotropic and cardiovascular agents .

Wirkmechanismus

The mechanism of action of (2R)-2-(methoxymethyl)piperazine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity. The exact pathways involved may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S)-2-(methoxymethyl)piperazine;dihydrochloride

- 1-(3-methoxyphenyl)piperazine;dihydrochloride

- N-methylpiperazine;dihydrochloride

Uniqueness

(2R)-2-(methoxymethyl)piperazine;dihydrochloride is unique due to its specific stereochemistry and the presence of the methoxymethyl group. This configuration can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives.

Biologische Aktivität

(2R)-2-(methoxymethyl)piperazine; dihydrochloride is a piperazine derivative that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound (2R)-2-(methoxymethyl)piperazine; dihydrochloride can be represented structurally as follows:

- Chemical Formula : C₇H₁₈Cl₂N₂O

- Molecular Weight : 197.15 g/mol

The methoxymethyl group attached to the piperazine ring contributes to its solubility and reactivity, influencing its interaction with biological targets.

Pharmacological Effects

Research indicates that piperazine derivatives, including (2R)-2-(methoxymethyl)piperazine, exhibit a range of pharmacological effects:

- CXCR3 Receptor Modulation : Piperazine derivatives have been identified as modulators of the CXCR3 receptor, a G-protein coupled receptor involved in leukocyte trafficking. This modulation may have implications for treating autoimmune and inflammatory diseases .

- Antineoplastic Activity : Compounds containing a piperazine core have shown promise in cancer treatment by interfering with tubulin dynamics. For instance, certain benzimidazole-piperazine hybrids demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology .

- Cytotoxicity : A study reported IC₅₀ values for piperazine derivatives ranging from 34 to >100 µM across different tumor models, indicating varying degrees of cytotoxic activity .

Toxicological Profile

The safety profile of (2R)-2-(methoxymethyl)piperazine; dihydrochloride has also been assessed:

- Eye Irritation : Piperazine dihydrochloride is classified as an irritant, causing serious eye irritation upon exposure .

- Respiratory Sensitization : Occupational exposure has been linked to respiratory sensitization and asthma in some individuals .

Table 1: Summary of Biological Activities

Table 2: Cytotoxicity IC₅₀ Values for Piperazine Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MDA-MB 231 | 34.31 |

| Compound B | U-87 MG | 38.29 |

| (2R)-2-(methoxymethyl)piperazine; dihydrochloride | Various Tumor Models | >100 |

Case Studies

Several case studies have illustrated the biological activity of piperazine derivatives:

- Autoimmune Disorders : A study involving CXCR3 modulators demonstrated reduced symptoms in animal models of rheumatoid arthritis and multiple sclerosis, suggesting therapeutic potential for (2R)-2-(methoxymethyl)piperazine derivatives in these conditions .

- Cancer Treatment : Research on benzimidazole-piperazine hybrids revealed that specific modifications enhanced their cytotoxicity against tumor cells, supporting the hypothesis that piperazine derivatives could be repurposed for cancer therapy .

Eigenschaften

Molekularformel |

C6H16Cl2N2O |

|---|---|

Molekulargewicht |

203.11 g/mol |

IUPAC-Name |

(2R)-2-(methoxymethyl)piperazine;dihydrochloride |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-9-5-6-4-7-2-3-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1 |

InChI-Schlüssel |

VYFBQTQZHKURTD-QYCVXMPOSA-N |

Isomerische SMILES |

COC[C@H]1CNCCN1.Cl.Cl |

Kanonische SMILES |

COCC1CNCCN1.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.